1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one
Description
BenchChem offers high-quality 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-methylphenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-14-4-2-3-5-15(14)6-9-19(24)22-16-7-8-17(22)13-18(12-16)23-20-10-11-21-23/h2-5,10-11,16-18H,6-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSELJTGZQIBOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This compound is part of a broader class of azabicyclic compounds known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.5 g/mol. The structure features a bicyclic azabicyclo[3.2.1]octane core, which is significant in many bioactive compounds.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 2108362-85-0 |
Research indicates that compounds with the azabicyclo[3.2.1]octane scaffold exhibit promising activity as inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme. NAAA plays a crucial role in the degradation of endogenous fatty acid amides, such as palmitoylethanolamide (PEA), which has anti-inflammatory properties. By inhibiting NAAA, these compounds can enhance the levels of PEA, thereby prolonging its beneficial effects in inflammatory conditions .
Anti-inflammatory Effects
In vitro studies have demonstrated that derivatives of azabicyclo[3.2.1]octane can significantly inhibit NAAA activity with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM for certain derivatives) . This inhibition leads to increased concentrations of PEA and other endocannabinoids, contributing to reduced inflammation and pain.
Analgesic Properties
The analgesic potential of this compound has been explored through various animal models. For instance, studies have shown that administration of NAAA inhibitors results in significant pain relief in models of neuropathic pain, suggesting that these compounds may serve as effective analgesics .
Case Study 1: Inhibition of NAAA
A study published in Journal of Medicinal Chemistry reported on the structure-activity relationship (SAR) of several azabicyclic derivatives, including our compound. The study found that modifications to the triazole moiety significantly affected inhibitory potency against NAAA, highlighting the importance of structural optimization in drug development .
Case Study 2: Pharmacokinetic Profile
Another research effort focused on evaluating the pharmacokinetic properties of these compounds in vivo. The results indicated favorable absorption and distribution characteristics, with compounds demonstrating good oral bioavailability and metabolic stability .
Table 2: Summary of Biological Activities
Scientific Research Applications
Structural Overview
The compound features a bicyclic structure known as azabicyclo[3.2.1]octane, which is known for its biological activity, particularly in the realm of tropane alkaloids. The triazole ring enhances its chemical reactivity and biological interactions.
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structure allows it to modulate neurotransmitter receptors, which can be crucial for developing treatments for neurological disorders.
Case Study: Neurotransmitter Modulation
Research has indicated that compounds with the azabicyclo[3.2.1]octane scaffold can influence the activity of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation can lead to significant effects on mood and cognition, making it a candidate for further investigation in treating depression and anxiety disorders .
Anti-inflammatory Properties
The compound has been studied for its role as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme linked to inflammatory responses. By inhibiting this enzyme, the compound may help preserve endogenous palmitoylethanolamide (PEA), which has anti-inflammatory properties.
Case Study: Inhibition of NAAA
In a study examining the structure-activity relationship (SAR) of similar compounds, it was found that modifications to the azabicyclo[3.2.1]octane structure could enhance NAAA inhibitory activity significantly, with some derivatives achieving low nanomolar IC50 values . This suggests that further optimization of the compound could lead to effective anti-inflammatory agents.
Antimicrobial Activity
Initial investigations have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The triazole moiety is particularly noted for its ability to interfere with microbial cell wall synthesis.
Case Study: Antimicrobial Screening
A series of analogs were synthesized and tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the side chains significantly enhanced antimicrobial efficacy .
Drug Development
Given its promising biological activities, further research is warranted to explore the pharmacokinetics and toxicity profiles of this compound. In vivo studies are essential to assess its therapeutic potential fully.
Synthesis Optimization
Efforts should also focus on optimizing synthetic routes to improve yield and purity while minimizing environmental impact during production . Advanced techniques such as microwave-assisted synthesis or flow chemistry could be beneficial in this regard.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis typically involves multi-step routes, starting with the construction of the 8-azabicyclo[3.2.1]octane core, followed by triazole ring introduction via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Core formation : Use of stereoselective Mannich reactions or intramolecular cyclization under acidic conditions .
- Triazole incorporation : Optimize Cu(I) catalyst concentration (e.g., 10 mol% CuSO₄/sodium ascorbate) and reaction time (12–24 hrs) to minimize by-products .
- Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) for >95% purity .
- Yield optimization : Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) and temperature (60–80°C for cyclization steps) .
Basic: Which spectroscopic and computational methods are most effective for characterizing stereochemistry and electronic properties?
Answer:
- Stereochemistry : Use 2D NMR (¹H-¹H COSY, NOESY) to confirm the (1R,5S) configuration and spatial arrangement of the triazole and o-tolyl groups .
- Electronic properties :
- Crystallography : Single-crystal X-ray diffraction resolves absolute configuration and torsional angles in the bicyclic system .
Advanced: How can researchers resolve contradictions in SAR data between this compound and analogs with different triazole substituents?
Answer:
Contradictions in structure-activity relationships (SAR) often arise from substituent electronic or steric effects. Methodological approaches include:
- Comparative binding assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KA, KD) against targets like kinases or GPCRs .
- Molecular docking : Perform flexible docking (e.g., AutoDock Vina) with triazole-modified analogs to identify critical hydrogen bonds (e.g., triazole N2 with Ser/Thr residues) .
- Mutagenesis studies : Replace key residues (e.g., His→Ala in catalytic sites) to validate triazole interactions .
Advanced: What strategies elucidate the mechanism of action when initial assays show non-specific kinase inhibition?
Answer:
- Isoform-specific profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to compare inhibition across 100+ kinases. Prioritize targets with IC₅₀ < 100 nM .
- Cellular thermal shift assays (CETSA) : Identify engaged targets by monitoring protein stability shifts post-compound treatment .
- CRISPR knockouts : Validate target relevance by assessing loss of compound efficacy in KO cell lines (e.g., HeLa or HEK293) .
Intermediate: What in vitro models assess pharmacokinetic properties of this bicyclic-triazole compound?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. High clearance (>50% in 1 hr) suggests CYP450 liability .
- Permeability : Parallel artificial membrane permeability assay (PAMPA) predicts blood-brain barrier penetration (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS activity) .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (fu >5% desirable for efficacy) .
Advanced: How to differentiate allosteric vs. orthosteric binding modes to a receptor target?
Answer:
- Competitive binding assays : Co-incubate with a known orthosteric radioligand (e.g., [³H]-NMS for muscarinic receptors). Lack of displacement suggests allosteric binding .
- Kinetic studies : Compare association/dissociation rates via SPR. Allosteric modulators often exhibit slower kinetics .
- X-ray crystallography : Resolve ligand-receptor complexes to visualize binding pockets (e.g., triazole interaction with extracellular loops) .
Basic: How does stereochemistry impact biological activity, and how is it controlled during synthesis?
Answer:
The (1R,5S) configuration ensures optimal spatial alignment of the triazole and o-tolyl groups for target engagement. Methods include:
- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce stereoselectivity during bicyclo[3.2.1]octane formation .
- Asymmetric catalysis : Employ Ru-phosphine complexes for hydrogenation steps (e.g., >90% ee achieved via Noyori asymmetric reduction) .
Advanced: How to address discrepancies in reported IC₅₀ values across independent studies?
Answer:
- Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration = 10 µM for kinase assays) to minimize variability .
- Meta-analysis : Pool data from 5+ studies using random-effects models to calculate weighted IC₅₀ values (95% confidence intervals) .
- Counter-screening : Test compounds against off-targets (e.g., hERG, CYP3A4) to rule out assay interference .
Intermediate: What computational tools predict metabolic sites for this compound?
Answer:
- In silico metabolism : Use Schrödinger’s Site of Metabolism module or StarDrop’s P450 Module to identify vulnerable sites (e.g., triazole N-methylation or o-tolyl hydroxylation) .
- Metabolite identification : Perform LC-HRMS/MS on hepatocyte incubations to detect phase I/II metabolites .
Advanced: What strategies improve aqueous solubility without compromising target affinity?
Answer:
- Prodrug design : Introduce phosphate esters at the ketone group, cleaved in vivo by phosphatases .
- Cocrystallization : Use coformers like succinic acid to enhance solubility while maintaining crystallinity .
- PEGylation : Attach short PEG chains (MW ~400 Da) to the bicyclic amine via carbamate linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
